

Application of **trans-2-Pentenoic acid** in the synthesis of pharmaceutical intermediates.

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Compound of Interest

Compound Name: *trans-2-Pentenoic acid*

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Application of Trans-2-Pentenoic Acid in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-pentenoic acid is a versatile unsaturated carboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical intermediates.^{[1][2]} Its conjugated double bond and carboxylic acid functionality allow for a range of chemical transformations, making it a key precursor for the construction of complex molecular architectures. This document outlines the application of **trans-2-pentenoic acid** in the synthesis of a key intermediate for nonsteroidal androgen receptor (AR) modulators, specifically focusing on the pyrano[3,2-g]quinolin-2-one scaffold. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to guide researchers in this synthetic application.

Introduction

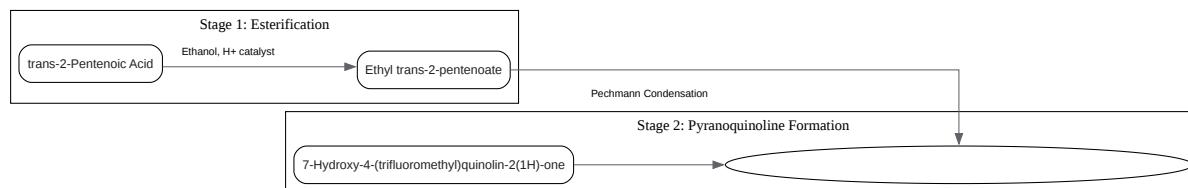
The androgen receptor (AR) is a crucial target in the development of therapies for prostate cancer and other androgen-related conditions. Nonsteroidal AR modulators offer potential advantages over steroid drugs, including improved oral bioavailability and reduced side effects.^[3] A promising class of nonsteroidal AR agonists is based on the 4-(trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one core structure.^[4] The synthesis of this heterocyclic system can be

achieved through a cyclization reaction involving a substituted 7-hydroxyquinolin-2-one and a β -ketoester equivalent. This application note details a synthetic strategy that utilizes **trans-2-pentenoic acid** as a starting material to generate a key intermediate for the construction of this important pharmaceutical scaffold.

Overall Synthetic Strategy

The proposed synthetic pathway involves two key stages:

- Esterification of **trans-2-Pentenoic Acid**: Conversion of **trans-2-pentenoic acid** to its ethyl ester, ethyl **trans-2-pentenoate**, to increase its reactivity in subsequent condensation reactions.
- Pechmann Condensation: Reaction of a 7-hydroxy-4-(trifluoromethyl)quinolin-2(1H)-one with an activated form of ethyl **trans-2-pentenoate** to construct the pyrano[3,2-g]quinolin-2-one ring system.



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Caption: Overall synthetic workflow.

Experimental Protocols

Synthesis of Ethyl **trans-2-pentenoate** (Intermediate 1)

Principle: Fischer esterification of **trans-2-pentenoic acid** with ethanol using a strong acid catalyst.[5][6]

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
trans-2-Pentenoic Acid	100.12	10.0 g	0.1
Ethanol (absolute)	46.07	50 mL	-
Sulfuric Acid (conc.)	98.08	1 mL	-
Saturated Sodium Bicarbonate Solution	-	50 mL	-
Anhydrous Magnesium Sulfate	120.37	5 g	-

Procedure:

- In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine **trans-2-pentenoic acid** (10.0 g, 0.1 mol) and absolute ethanol (50 mL).
- Slowly add concentrated sulfuric acid (1 mL) to the mixture while stirring.
- Heat the reaction mixture to reflux and maintain for 4 hours.
- After cooling to room temperature, pour the mixture into a separatory funnel containing 100 mL of cold water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) until effervescence ceases, followed by a final wash with brine (50 mL).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl trans-2-pentenoate.
- Purify the crude product by fractional distillation.

Expected Yield and Characterization:

Parameter	Value
Yield	85-95%
Appearance	Colorless liquid
Boiling Point	145-147 °C
¹ H NMR (CDCl ₃ , ppm)	δ 6.95 (dt, 1H), 5.80 (dt, 1H), 4.18 (q, 2H), 2.20 (quint, 2H), 1.28 (t, 3H), 1.05 (t, 3H)
¹³ C NMR (CDCl ₃ , ppm)	δ 166.5, 148.8, 121.5, 60.1, 25.5, 14.3, 12.2

Synthesis of 4-(Trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one Intermediate (Pharmaceutical Intermediate)

Principle: Pechmann condensation of 7-hydroxy-4-(trifluoromethyl)quinolin-2(1H)-one with an activated derivative of ethyl trans-2-pentenoate under acidic conditions.^{[7][8][9]} This reaction leads to the formation of the pyranone ring fused to the quinoline core.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
7-Hydroxy-4-(trifluoromethyl)quinolin-2(1H)-one	229.15	2.29 g	0.01
n-2(1H)-one			
Ethyl trans-2-pentenoate	128.17	1.54 g	0.012
Polyphosphoric Acid (PPA)	-	20 g	-
Ice-water	-	100 mL	-
Ethanol	46.07	As needed	-

Procedure:

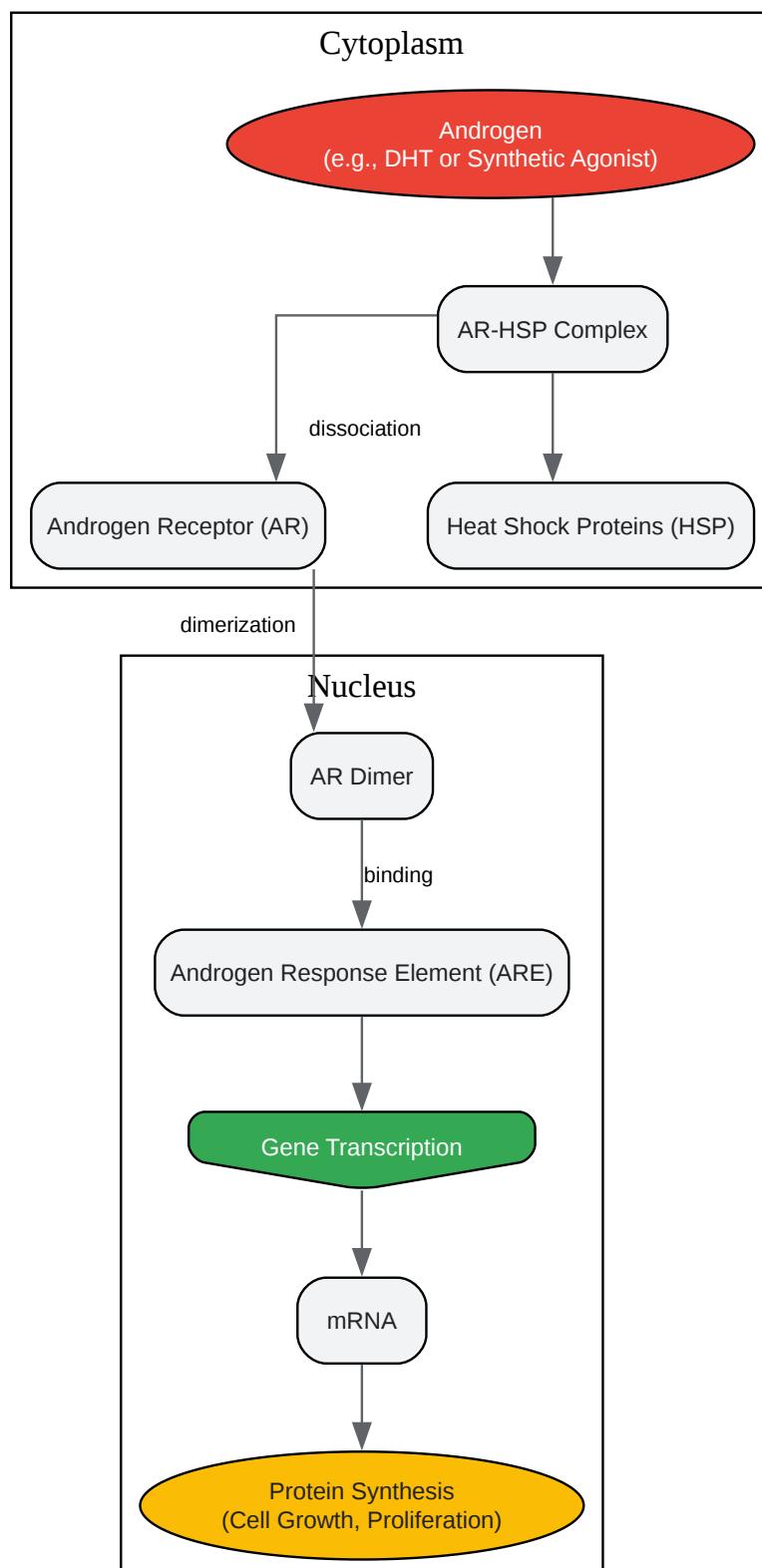
- In a 100 mL round-bottom flask, add 7-hydroxy-4-(trifluoromethyl)quinolin-2(1H)-one (2.29 g, 0.01 mol) and ethyl trans-2-pentenoate (1.54 g, 0.012 mol).
- Add polyphosphoric acid (20 g) to the mixture and stir with a mechanical stirrer.
- Heat the reaction mixture in an oil bath at 100-110 °C for 6 hours. Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it carefully onto 100 mL of ice-water with vigorous stirring.
- A solid precipitate will form. Filter the solid, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to obtain the pure 4-(trifluoromethyl)-2H-pyran-3,2-g]quinolin-2-one intermediate.

Expected Yield and Characterization:

Parameter	Value
Yield	60-70%
Appearance	Pale yellow solid
Melting Point	>250 °C
¹ H NMR (DMSO-d ₆ , ppm)	δ 8.1-8.3 (m, 2H), 7.6-7.8 (m, 2H), 6.5 (s, 1H), 2.8 (q, 2H), 1.2 (t, 3H)
¹³ C NMR (DMSO-d ₆ , ppm)	δ 160.1, 155.2, 148.9, 145.3, 138.7 (q, J=30 Hz), 125.8, 122.4 (q, J=274 Hz), 118.9, 115.6, 112.3, 110.1, 28.7, 12.5
Mass Spec (ESI-MS)	m/z 296.06 [M+H] ⁺

Androgen Receptor Signaling Pathway

The synthesized pyrano[3,2-g]quinolin-2-one intermediates are precursors to nonsteroidal androgen receptor agonists. These agonists function by binding to the androgen receptor and activating its downstream signaling cascade.[10][11][12]

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